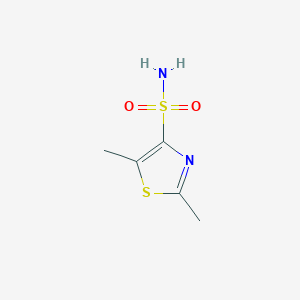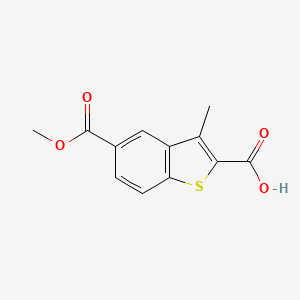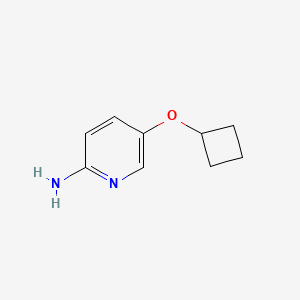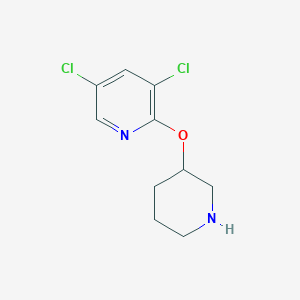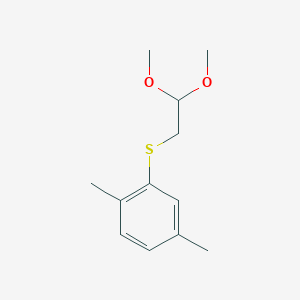
(2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane is an organic compound with the molecular formula C12H18O2S and a molecular weight of 226.34 g/mol . This compound is characterized by the presence of a sulfane group attached to a 2,5-dimethylphenyl ring and a 2,2-dimethoxyethyl group. It is a clear, pale liquid with high purity (98%) and is used in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of (2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane involves several steps. One common method includes the reaction of 2,5-dimethylphenylthiol with 2,2-dimethoxyethanol in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Des Réactions Chimiques
(2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfane group to thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
(2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of (2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane involves its interaction with specific molecular targets and pathways. The sulfane group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
(2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane can be compared with other similar compounds, such as:
(2,2-Dimethoxyethyl)sulfanylbenzene: This compound has a similar structure but lacks the 2,5-dimethyl substituents on the phenyl ring.
(2-Methoxyethyl)sulfonylbenzene: This compound contains a sulfonyl group instead of a sulfane group, leading to different chemical properties and reactivity.
(Dichloromethyl)sulfonylbenzene: This compound has a dichloromethyl group, which significantly alters its chemical behavior compared to this compound.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H18O2S |
|---|---|
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
2-(2,2-dimethoxyethylsulfanyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-9-5-6-10(2)11(7-9)15-8-12(13-3)14-4/h5-7,12H,8H2,1-4H3 |
Clé InChI |
GKSITENJWUWDHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)SCC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



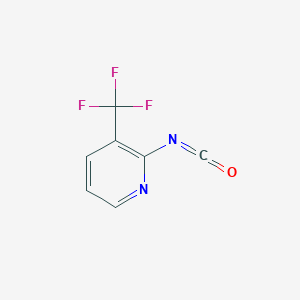
![N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide](/img/structure/B13519967.png)
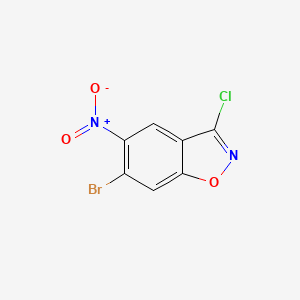
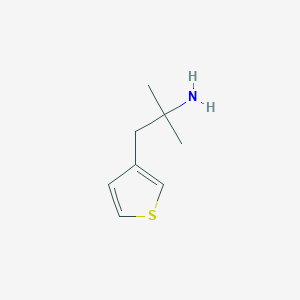
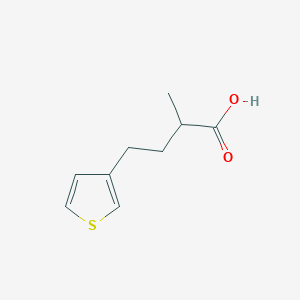
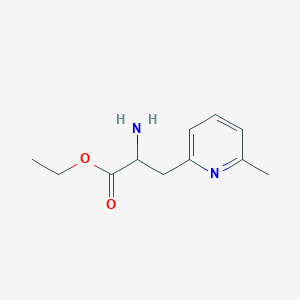
![[(3-Aminopropoxy)methyl]trimethylsilane](/img/structure/B13520000.png)
![2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane](/img/structure/B13520001.png)
